1-Methylpiperazine-2-carboxylic acid hcl

Description

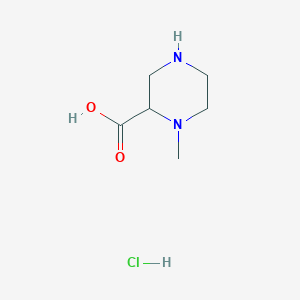

1-Methylpiperazine-2-carboxylic acid hydrochloride is a piperazine derivative characterized by a methyl group at the 1-position and a carboxylic acid group at the 2-position of the piperazine ring, with a hydrochloride salt counterion. Piperazine derivatives are widely studied for their roles as intermediates in drug synthesis, such as antipsychotics, antihistamines, and antiviral agents . The hydrochloride salt enhances the compound's stability and bioavailability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

1-methylpiperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-8-3-2-7-4-5(8)6(9)10;/h5,7H,2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPCEXCDFYVODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246550-14-0 | |

| Record name | 2-Piperazinecarboxylic acid, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of Amines and Carboxylation

One common approach involves cyclization of suitable amine precursors followed by carboxylation to introduce the carboxylic acid function. This method controls the formation of the piperazine ring and allows for methyl substitution at the nitrogen atom. Reaction conditions typically require controlled temperature and pressure to favor the desired product and minimize side reactions. Catalysts may be employed to enhance reaction rates and selectivity.

Asymmetric Synthesis and Chiral Resolution

For obtaining the chiral form, asymmetric synthesis techniques utilize chiral auxiliaries or catalysts such as Evans oxazolidinones to stereoselectively introduce the methyl group. Alternatively, chiral resolution of racemic mixtures through hydrolysis of methyl esters followed by hydrochloride salt formation is employed to isolate the desired enantiomer.

Industrial and Catalytic Methods

Transmethylation from 1,4-Dimethylpiperazine

An advanced industrial method involves converting 1,4-dimethylpiperazine into 1-methylpiperazine via a transmethylation reaction in the presence of catalysts such as Raney nickel, palladium on carbon, or other metal oxides. This process uses organic amines or ammonia as methyl acceptors under mild to moderate temperatures (50–250°C) and pressures (0.2–20 MPa). Organic solvents like benzene, toluene, tetrahydrofuran, or alcohols facilitate the reaction.

Key parameters of this method:

| Parameter | Range/Value |

|---|---|

| Catalyst | Raney nickel, Pd/C, CuO, etc. |

| Temperature | 50–250 °C |

| Pressure | 0.2–20 MPa |

| Solvent | Benzene, toluene, THF, alcohols |

| Molar ratio (amine:substrate) | 0.5:1 to 20:1 |

| Catalyst loading | 0.01:1 to 1:1 (catalyst:substrate) |

This method provides a high yield, mild reaction conditions, and facile purification, making it suitable for industrial scale-up. It also addresses the recycling of by-products such as 1,4-lupetazin, improving overall process efficiency.

Green Synthesis of 1-Methylpiperazine Intermediate

Although focused on 1-methylpiperazine rather than the carboxylic acid derivative, a green synthesis route involves aminolysis of di-methyl oxalate with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione intermediate. Subsequent hydrogenation using Raney nickel catalyst at 150–200°C and 3.0–5.0 MPa yields high-purity 1-methylpiperazine with minimal by-products. This method is notable for its cost-effectiveness, environmental friendliness, and high conversion/selectivity rates (conversion ~98.3%, selectivity ~96.7%, yield ~95.1%).

This intermediate can be further functionalized to introduce the carboxylic acid group at the 2-position and converted to the hydrochloride salt.

Conversion to Hydrochloride Salt

The final step typically involves treatment of the free acid form with hydrochloric acid to form the stable hydrochloride salt. This enhances solubility in polar solvents and facilitates crystallization and purification. Typical solvents include ethanol, methanol, or water/ether mixtures.

Analytical and Purity Considerations

Ensuring enantiomeric purity is critical for pharmaceutical applications. Recommended analytical methods include:

- Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases such as Chiralpak® AD-H or OD-H columns.

- Polarimetry and circular dichroism (CD) spectroscopy to measure optical activity.

- Physicochemical characterization includes melting point determination, solubility profiling, and stability studies via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Cyclization and Carboxylation | Cyclization of amines, carboxylation | Amines, CO2, catalysts | Controlled temp/pressure | Moderate to high | Requires careful control of side reactions |

| Methylation of Piperazine | Selective methylation at N-1 | Methyl iodide or equivalents | Mild to moderate temp | High | Industrially common |

| Asymmetric synthesis | Use of chiral auxiliaries or catalysts | Chiral catalysts (e.g., Evans oxazolidinones) | Mild to moderate temp | High enantiomeric purity | Suitable for chiral drug intermediates |

| Transmethylation from 1,4-dimethylpiperazine | Catalytic methyl transfer to 1-methylpiperazine | Raney nickel, Pd/C, amines | 50–250°C, 0.2–20 MPa | High yield and purity | Industrially scalable, recycles by-products |

| Green synthesis of intermediate | Aminolysis and hydrogenation | Raney nickel | 150–200°C, 3–5 MPa | Conversion 98.3%, yield 95.1% | Eco-friendly, minimal by-products |

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace a functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methylpiperazine-2-carboxylic acid hydrochloride is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : The compound plays a crucial role in developing medications that target pain and inflammation pathways, enhancing their efficacy and safety profiles .

- Central Nervous System Disorders : It is utilized in synthesizing drugs aimed at treating conditions such as depression and anxiety, owing to its ability to interact with neurotransmitter systems .

Organic Synthesis

In organic chemistry, 1-methylpiperazine-2-carboxylic acid hydrochloride serves as a building block for synthesizing complex molecules. Its utility includes:

- Creation of Novel Compounds : Researchers use this compound to develop new derivatives with enhanced biological activity or altered pharmacokinetic properties. This is particularly valuable in medicinal chemistry where structure-activity relationships are crucial .

- Facilitating Chemical Reactions : The compound can participate in various chemical reactions, often serving as a catalyst or reactant, thereby improving yields and reaction efficiencies .

Neuroscience Research

The compound's structural characteristics make it suitable for studying its effects on neurotransmitter systems. Key insights include:

- Potential Treatments for Neurological Disorders : Research indicates that 1-methylpiperazine-2-carboxylic acid hydrochloride may modulate neurotransmitter activity, providing a pathway for developing treatments for disorders like schizophrenia and Parkinson's disease .

- P2X4 Receptor Studies : Recent studies have explored its role as an antagonist of the P2X4 receptor, which is implicated in neuroinflammation and chronic pain, showcasing its potential therapeutic applications .

Catalysis

The compound has been investigated for its catalytic properties in various chemical processes:

- Improving Reaction Efficiency : As a catalyst, it enhances the efficiency of certain reactions, which is critical for industrial applications where cost-effectiveness and yield optimization are priorities .

Material Science

Research into the material science applications of 1-methylpiperazine-2-carboxylic acid hydrochloride has revealed potential uses in developing new materials:

- Polymers with Unique Properties : The compound is being explored for its ability to create polymers that exhibit distinctive chemical properties, which could lead to advancements in materials used in electronics and biocompatible devices .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Development | PMC9109144 | Demonstrated increased potency of derivatives in pain management drugs. |

| Organic Synthesis | Chem-Impex | Highlighted the compound's role in synthesizing complex organic molecules. |

| Neuroscience | PMC11686045 | Investigated P2X4 receptor antagonism linked to chronic pain treatments. |

| Catalysis | Chem-Impex | Showed improved reaction yields when used as a catalyst. |

| Material Science | PubChem | Explored potential polymer applications with enhanced properties. |

Mechanism of Action

The mechanism of action of 1-Methylpiperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects. For example, in medicinal chemistry, it may act on neurotransmitter receptors to alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

The structural and functional properties of 1-methylpiperazine-2-carboxylic acid hydrochloride are compared below with analogous piperazine derivatives, focusing on substituents, synthesis routes, and pharmacological relevance.

Structural and Functional Differences

Key Observations :

- Substituent Impact : The 1-methyl and 2-carboxylic acid groups in the target compound enhance hydrogen bonding and solubility compared to ester derivatives (e.g., methyl 1-methylpiperazine-2-carboxylate) .

- Benzyl Modifications: 4-Cyanobenzyl and 4-chlorobenzyl analogs exhibit increased lipophilicity, favoring blood-brain barrier penetration, whereas the 2-methoxyphenyl analog shows higher affinity for serotonin receptors .

- Synthetic Flexibility : The hydrochloride salt form simplifies purification and improves stability, unlike neutral analogs requiring additional steps for salt formation .

Biological Activity

1-Methylpiperazine-2-carboxylic acid hydrochloride (also known as 1-Methylpiperazine-2-carboxylic acid HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its diverse biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical formulations.

Chemical Structure:

- IUPAC Name: 1-Methylpiperazine-2-carboxylic acid hydrochloride

- CAS Number: 2197415-27-1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that piperazine compounds exhibit activity against various bacterial strains. For instance, a study demonstrated that derivatives of piperazine showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperazine structure can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Piperazine derivative A | E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on the synthesis of piperazine-based compounds revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Table 2: Cytotoxicity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| PC-3 (prostate cancer) | 20 | |

| Piperazine derivative B | MCF-7 | 10 |

| PC-3 | 18 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Piperazine derivatives often act as enzyme inhibitors, modulating pathways involved in cell growth and survival.

- Receptor Binding: The compound may interact with specific receptors, influencing signaling pathways associated with cancer progression and microbial resistance.

- Oxidative Stress Modulation: Some studies suggest that piperazine derivatives can enhance antioxidant defenses, reducing oxidative stress in cells.

Case Studies

A notable case study involved the application of piperazine derivatives in treating resistant strains of cancer cells. Researchers synthesized a series of compounds based on the piperazine scaffold and tested their efficacy against resistant strains. Results indicated that modifications to the piperazine structure significantly enhanced their potency against these challenging targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.